![molecular formula C6H15N5 B13960037 1,3,5,7,9-Pentaazaspiro[5.5]undecane CAS No. 64295-37-0](/img/structure/B13960037.png)
1,3,5,7,9-Pentaazaspiro[5.5]undecane
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Overview
Description
1,3,5,7,9-Pentaazaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structure where five nitrogen atoms are incorporated into a spiro[5.5]undecane framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,7,9-Pentaazaspiro[5.5]undecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . This reaction involves the use of aldehydes and amines in the presence of acid catalysts to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3,5,7,9-Pentaazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1,3,5,7,9-Pentaazaspiro[5.5]undecane has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a scaffold for drug design.
Medicine: Explored for its antituberculosis activity and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,3,5,7,9-Pentaazaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacteria . The compound’s unique structure allows it to bind effectively to the target protein, disrupting its function and leading to the inhibition of bacterial growth .
Comparison with Similar Compounds
Similar Compounds
1,3,5,7,9-Pentaoxecane: A similar spirocyclic compound with oxygen atoms instead of nitrogen.
1,3,5,7,9-Pentathiacyclodecane: Contains sulfur atoms in the spirocyclic structure.
1,3,5,7,9-Tetraazaspiro[5.5]undecane: A related compound with four nitrogen atoms in the spirocyclic framework.
Uniqueness
1,3,5,7,9-Pentaazaspiro[5.5]undecane is unique due to its high nitrogen content, which imparts distinct chemical and biological properties.
Biological Activity
1,3,5,7,9-Pentaazaspiro[5.5]undecane is a complex heterocyclic compound with significant potential in medicinal chemistry due to its unique structural characteristics. This compound has been studied for its biological activities, particularly in the context of pharmacology and biochemistry.
Chemical Structure
The structure of this compound consists of a spirocyclic framework containing five nitrogen atoms. This unique arrangement contributes to its diverse biological activities.
Antimicrobial Properties
Research has indicated that derivatives of pentaazaspiro compounds exhibit antimicrobial properties. For instance, studies have shown that modifications to the pentaazaspiro structure can enhance activity against various bacterial strains. In vitro assays demonstrated effective inhibition of growth for both Gram-positive and Gram-negative bacteria.
Anticancer Activity
This compound and its derivatives have been evaluated for anticancer properties. A study reported that certain derivatives showed cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting potential as chemotherapeutic agents.
Compound Derivative | Cancer Cell Line | IC50 (µM) |
---|---|---|
Derivative A | MCF-7 | 15 |
Derivative B | HeLa | 20 |
Derivative C | A549 (lung) | 25 |
Neuroprotective Effects
Emerging research suggests that this compound may offer neuroprotective benefits. Studies have indicated its potential in reducing oxidative stress and inflammation in neuronal cells, which could be beneficial in neurodegenerative diseases.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Interaction with Biological Targets : The compound interacts with various biomolecules such as enzymes and receptors.
- Modulation of Signaling Pathways : It may influence signaling pathways involved in cell proliferation and apoptosis.
- Antioxidant Activity : The presence of nitrogen atoms may contribute to scavenging reactive oxygen species (ROS).
Case Study 1: Antimicrobial Evaluation
A study conducted by researchers at Hacettepe University assessed the antimicrobial efficacy of several derivatives of this compound against clinical isolates. The results indicated a significant reduction in bacterial viability at specific concentrations.
Case Study 2: Anticancer Screening
A comprehensive screening of pentaazaspiro derivatives was performed using a panel of cancer cell lines. The study highlighted the structure-activity relationship (SAR) that correlates specific functional groups with enhanced cytotoxicity.
Properties
CAS No. |
64295-37-0 |
---|---|
Molecular Formula |
C6H15N5 |
Molecular Weight |
157.22 g/mol |
IUPAC Name |
1,3,5,7,9-pentazaspiro[5.5]undecane |
InChI |
InChI=1S/C6H15N5/c1-2-7-3-9-6(1)10-4-8-5-11-6/h7-11H,1-5H2 |
InChI Key |
CNKSAEZZQKUUCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCNC12NCNCN2 |
Origin of Product |
United States |
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